4-({1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidin-4-yl}carbonyl)morpholine
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Overview
Description
4-({1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidin-4-yl}carbonyl)morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a piperidine ring, and a pyridine ring, all interconnected through sulfonyl and carbonyl linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidin-4-yl}carbonyl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyridine intermediates, followed by their sulfonylation and subsequent coupling with morpholine. Common reagents used in these steps include sulfonyl chlorides, carbonylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle the specific conditions required for each step. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidin-4-yl}carbonyl)morpholine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-({1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidin-4-yl}carbonyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-({1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidin-4-yl}carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and carbonyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- **4-({1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidin-4-yl}carbonyl)piperazine
- **4-({1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidin-4-yl}carbonyl)pyrrolidine
Uniqueness
4-({1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidin-4-yl}carbonyl)morpholine stands out due to its unique combination of structural elements, which confer specific chemical and biological properties
Properties
IUPAC Name |
morpholin-4-yl-[1-(2-piperidin-1-ylpyridin-3-yl)sulfonylpiperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O4S/c25-20(23-13-15-28-16-14-23)17-6-11-24(12-7-17)29(26,27)18-5-4-8-21-19(18)22-9-2-1-3-10-22/h4-5,8,17H,1-3,6-7,9-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUFTYGQZRVKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)S(=O)(=O)N3CCC(CC3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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